
N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN7O2S and its molecular weight is 437.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that incorporates a tetrazole ring, a thiazole ring, and a fluorobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of tetrazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 0.25 to 4 µg/mL, indicating their potency compared to standard antibiotics like Ciprofloxacin .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
N-(4-(3... | 0.25 - 4 | E. coli, S. aureus |
Similar Derivative | 2 - 16 | Clinical isolates of cocci |
Anticancer Activity
The anticancer potential of N-(4-(3... has been evaluated through various assays, including the MTT assay on human cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (leukemia). Results indicated that compounds with similar structural features exhibited cytotoxic effects at concentrations as low as 25 µM, leading to significant reductions in cell viability .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
MCF-7 | 25 | 77.9 |
CCRF-CEM | 25 | Complete loss |
The mechanism by which N-(4-(3... exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. For example, studies have shown that certain tetrazole derivatives inhibit kinases involved in cell signaling pathways, although the specific targets for N-(4-(3... remain to be fully elucidated .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of various tetrazole derivatives against E. coli and S. aureus, revealing that compounds with a tetrazole moiety significantly outperformed traditional antibiotics in certain cases .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that specific derivatives led to a notable decrease in cell viability at varying concentrations, indicating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Research indicates that the presence of both tetrazole and thiazole rings enhances biological activity, suggesting that modifications in these regions could lead to improved therapeutic profiles .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and tetrazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study demonstrated that certain synthesized thiazole derivatives exhibited promising antimicrobial activity, suggesting that modifications to the structure of N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide could enhance its efficacy against resistant strains .
Compound | Activity Against Bacteria | Activity Against Fungi |
---|---|---|
Compound A | Moderate | Weak |
Compound B | Strong | Moderate |
N-(4-(3... | Promising | Not tested |
Anticancer Potential
The anticancer activity of this compound has been explored using various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through mechanisms such as apoptosis induction and cell cycle arrest.
Molecular docking studies further elucidate how this compound interacts with specific targets in cancer cells, enhancing its potential as a therapeutic agent .
Case Studies
- Case Study on Antimicrobial Activity :
-
Case Study on Anticancer Activity :
- In a study evaluating the anticancer properties of tetrazole-containing compounds, several derivatives were found to exhibit potent activity against MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, demonstrating that structural variations can lead to improved anticancer effects .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-[4-(tetrazol-1-yl)anilino]propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O2S/c21-14-3-1-13(2-4-14)19(30)25-20-24-16(11-31-20)7-10-18(29)23-15-5-8-17(9-6-15)28-12-22-26-27-28/h1-6,8-9,11-12H,7,10H2,(H,23,29)(H,24,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXLVTWNPHYEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)N4C=NN=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.